

# Validating the Specificity of BI-1808: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | OS 1808  |           |
| Cat. No.:            | B1664460 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BI-1808, a first-in-class antagonistic antibody targeting Tumor Necrosis Factor Receptor 2 (TNFR2), with other emerging alternatives in the field of cancer immunotherapy. The information presented is supported by preclinical and clinical experimental data to aid in the validation of its specificity and potential therapeutic efficacy.

## **Introduction to BI-1808**

BI-1808 is a human IgG1 monoclonal antibody designed to specifically target and block the interaction of TNF-alpha (TNF-α) with TNFR2.[1][2][3] This mechanism of action is intended to deplete regulatory T cells (Tregs) within the tumor microenvironment and promote the expansion and activation of CD8+ effector T cells, thereby enhancing the anti-tumor immune response.[1][3][4] BI-1808 is currently being evaluated in a Phase 1/2a clinical trial (NCT04752826) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab for the treatment of various advanced malignancies.[1][2][3][5][6][7][8][9]

# **Comparative Analysis of TNFR2 Antagonists**

The therapeutic landscape of TNFR2-targeted therapies is expanding. This section compares BI-1808 with another notable TNFR2 antagonist, APX601, based on available preclinical data.



| Feature               | BI-1808                                                                                               | APX601                                                                                                                                                  |
|-----------------------|-------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action   | Antagonistic anti-TNFR2<br>antibody, blocks TNF-α<br>binding, FcγR-dependent Treg<br>depletion.[1][4] | Antagonistic anti-TNFR2 antibody, blocks TNF-α binding, induces antibody- dependent cell-mediated cytotoxicity (ADCC) and phagocytosis (ADCP) of Tregs. |
| Binding Affinity (Kd) | Data not publicly available.                                                                          | ~47 pM to human TNFR2.                                                                                                                                  |
| In vitro Activity     | Induces Treg depletion and enhances CD8+ T cell activation.[4]                                        | Potent antagonist of TNF-α/TNFR2 interaction (IC50: ~0.149 nM); induces ADCC (EC50: ~1.14 nM) and ADCP (EC50: ~0.71 nM).                                |
| Clinical Development  | Phase 1/2a clinical trial (NCT04752826) ongoing.[1][2] [3][5][6][7][8][9]                             | Preclinical development.                                                                                                                                |

# Clinical Efficacy of BI-1808 (NCT04752826)

The ongoing Phase 1/2a clinical trial is assessing the safety and efficacy of BI-1808 in patients with advanced solid tumors. The following table summarizes key reported outcomes.



| Indication                                              | Treatment                  | Objective<br>Response<br>Rate (ORR)                  | Disease<br>Control Rate<br>(DCR)          | Key<br>Observations                                                                         |
|---------------------------------------------------------|----------------------------|------------------------------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------|
| Various Solid<br>Tumors<br>(Monotherapy)                | BI-1808                    | 1 Partial Response (PR) out of 20 evaluable patients | 6 patients with<br>Stable Disease<br>(SD) | The PR was observed in a heavily pretreated metastatic GIST patient.[1]                     |
| Cutaneous T-Cell<br>Lymphoma<br>(CTCL)<br>(Monotherapy) | BI-1808                    | 3 PRs and 1 SD out of 4 evaluable patients           | Not reported                              | All patients had previously failed standard treatments.                                     |
| Advanced Malignancies (Combination Therapy)             | BI-1808 +<br>Pembrolizumab | 1 SD out of 4 evaluable patients at 225 mg dose      | Not reported                              | One dose-<br>limiting toxicity<br>(colitis) was<br>observed in the<br>225 mg cohort.<br>[1] |

## **Experimental Protocols**

Detailed experimental protocols are crucial for the validation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of BI-1808's activity.

## **In Vitro Treg Suppression Assay**

This assay evaluates the ability of a therapeutic agent to inhibit the suppressive function of regulatory T cells (Tregs) on effector T cell proliferation.

Objective: To determine if BI-1808 can reverse Treg-mediated suppression of conventional T cell (Tconv) proliferation.

Methodology:



- Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- Tconvs from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
- Cell Labeling: Label Tconvs with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.[10][11][12][13][14]
- Co-culture: Co-culture labeled Tconvs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4
   Treg:Tconv) in the presence of T-cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 beads
   or soluble antibodies). A control group of Tconvs is cultured without Tregs to establish
   baseline proliferation.[10][11]
- Treatment: Add BI-1808 or a control antibody to the co-cultures at varying concentrations.
- Proliferation Analysis: After a 3-5 day incubation period, assess Tconv proliferation by flow cytometry. The dilution of the proliferation dye corresponds to the extent of cell division.[10] [11][12][13]
- Data Interpretation: A reversal of Treg suppression is indicated by an increase in Tconv proliferation in the presence of BI-1808 compared to the control antibody.

## Flow Cytometry for Immune Cell Phenotyping

Flow cytometry is used to identify and quantify different immune cell populations based on the expression of specific cell surface and intracellular markers.

Objective: To quantify the depletion of Tregs (CD4+FoxP3+) and the expansion of CD8+ T cells in response to BI-1808 treatment.

#### Methodology:

- Sample Preparation: Obtain peripheral blood or tumor biopsy samples from patients before and after treatment with BI-1808. Process samples to obtain a single-cell suspension.
- Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies targeting specific cell surface markers (e.g., CD3, CD4, CD8, CD25) and, following fixation and permeabilization, intracellular markers (e.g., FoxP3, Ki67).[15]



- Data Acquisition: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of each cell.
- Gating Strategy: Use a sequential gating strategy to identify specific cell populations. For example, first gate on lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ T cell subsets. Within the CD4+ population, identify Tregs as CD25+FoxP3+.[15]
- Data Analysis: Quantify the percentage and absolute number of each cell population before and after treatment to assess the effect of BI-1808. An increase in the CD8+/Treg ratio is indicative of a positive anti-tumor immune response.[4]

# Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and workflows associated with BI-1808, the following diagrams are provided.





#### Click to download full resolution via product page

Caption: BI-1808 blocks TNF- $\alpha$  binding to TNFR2 on Tregs, leading to their depletion and enhanced CD8+ T cell-mediated anti-tumor immunity.





Click to download full resolution via product page



Caption: Workflow for assessing BI-1808's impact on Treg function and immune cell populations.

### Conclusion

BI-1808 demonstrates a specific mechanism of action by targeting TNFR2, leading to the depletion of immunosuppressive Tregs and the enhancement of anti-tumor T cell responses. Early clinical data shows promising signs of activity, particularly in heavily pretreated patient populations. Further investigation and direct comparative studies with other TNFR2 antagonists and immunotherapies will be crucial in fully defining its therapeutic potential and specificity. The provided experimental frameworks offer a basis for researchers to independently validate and build upon these findings.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ascopubs.org [ascopubs.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. BI-1808 in solid tumors | BioInvent [bioinvent.com]
- 4. bioinvent.com [bioinvent.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. bioinvent.com [bioinvent.com]
- 8. bioinvent.com [bioinvent.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. In Vitro Treg Suppression Assays PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells |
   Springer Nature Experiments [experiments.springernature.com]



- 13. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
- 14. In vitro Treg suppression assay. [bio-protocol.org]
- 15. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Specificity of BI-1808: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664460#validating-the-specificity-of-os-1808]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com